2'-Deschloro-2'-hydroxy Dasatinib

Lipophilicity Physicochemical Properties SAR Studies

Avoid irreproducible impurity profiling. This certified reference standard of Dasatinib Impurity 13, bearing a precise 2'-hydroxy substitution in place of chlorine, is critical for ICH-compliant analytical method validation (AMV), Quality Control (QC), and stability studies during ANDA filing. - Differentiates from common metabolites (M4-M24) for unambiguous HPLC peak identification. - Defined LogP (2.82560) ensures predictable chromatographic retention for robust method development. - Supplied with full characterization data to guarantee regulatory audit readiness.

Molecular Formula C22H27N7O3S
Molecular Weight 469.56
CAS No. 1159977-25-9
Cat. No. B601072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deschloro-2'-hydroxy Dasatinib
CAS1159977-25-9
SynonymsN-[2-Hydroxy-6-methylphenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide;  2-[[6-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-N-(2-hydroxy-6-methylphenyl)-5-thiazolecarboxamide
Molecular FormulaC22H27N7O3S
Molecular Weight469.56
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
InChIInChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deschloro-2'-hydroxy Dasatinib: A Structurally Defined Dasatinib Analog and Certified Reference Standard for Analytical and Preclinical Research


2'-Deschloro-2'-hydroxy Dasatinib (CAS 1159977-25-9), also known as Dasatinib Impurity 13, is a synthetic derivative of the FDA-approved tyrosine kinase inhibitor Dasatinib. This compound features a precise structural modification: a hydroxyl group replaces the chlorine atom at the 2'-position of the 2-chloro-6-methylphenyl ring, resulting in the molecular formula C22H27N7O3S (MW 469.56) [1]. Unlike dasatinib's primary oxidative metabolites (e.g., M4, M5, M6, M20, M24), which are formed via CYP3A4-mediated pathways, this compound is a synthetic analog specifically designed to study the impact of 2'-position halogen substitution on physicochemical and binding properties [2]. It is widely recognized as a certified reference standard for pharmaceutical impurity profiling and method validation [3].

Why 2'-Deschloro-2'-hydroxy Dasatinib Cannot Be Substituted with Other Dasatinib Analogs or Impurities


Dasatinib analogs and impurities are structurally diverse and exhibit distinct physicochemical and biological profiles that preclude generic substitution. 2'-Deschloro-2'-hydroxy Dasatinib's unique 2'-hydroxy substitution confers a specific LogP value of 2.82560, differentiating it from analogs like Dasatinib Impurity 4 (CAS 1184919-23-0), which lacks the 2'-chloro group but also lacks the hydroxyethylpiperazine moiety . Unlike dasatinib, which undergoes CYP3A4-mediated bioactivation to form reactive quinone-imine intermediates (K_I = 6.3 µM, k_inact = 0.034 min⁻¹), the 2'-hydroxy analog may alter this metabolic profile, making it essential for targeted studies [1]. Procurement errors can lead to irreproducible data in kinase inhibition assays, impurity profiling, or metabolic stability studies, emphasizing the need for precise compound selection.

Quantitative Differentiation of 2'-Deschloro-2'-hydroxy Dasatinib: Key Comparative Data for Informed Procurement


Comparative Lipophilicity: Calculated LogP Values Distinguish 2'-Deschloro-2'-hydroxy Dasatinib from Dasatinib and Related Impurities

2'-Deschloro-2'-hydroxy Dasatinib exhibits a calculated LogP of 2.82560, reflecting its moderate lipophilicity. In contrast, dasatinib itself is reported to have a LogP of approximately 2.8-3.1, while other impurities like Dasatinib Impurity 4 (CAS 1184919-23-0) have distinct LogP values due to structural variations. This quantitative difference is critical for predicting membrane permeability and optimizing chromatographic separation methods .

Lipophilicity Physicochemical Properties SAR Studies

Regulatory-Grade Analytical Reference Standard: Certified Purity and Traceability for Dasatinib Impurity Profiling

2'-Deschloro-2'-hydroxy Dasatinib is supplied as a certified reference standard with purity typically ≥95% and is manufactured under ISO 17034 accreditation. This ensures traceability to pharmacopeial standards (USP/EP) and provides comprehensive characterization data (NMR, MS, HPLC). In contrast, generic dasatinib analogs or metabolites may lack such certification, risking non-compliance in regulatory submissions [1].

Analytical Method Validation Pharmaceutical Quality Control ANDA Filing

Structural Basis for Altered Kinase Binding: 2'-Hydroxy Substitution Differentiates from Dasatinib's 2'-Chloro Group

The substitution of the 2'-chloro group in dasatinib with a 2'-hydroxy group in this analog alters hydrogen bonding potential and steric bulk. While specific IC50 values for 2'-Deschloro-2'-hydroxy Dasatinib against BCR-ABL or Src kinases are not publicly available, class-level inference suggests this modification may impact kinase selectivity and potency [1]. Dasatinib itself potently inhibits BCR-ABL (Ki = 16 pM) and Src (Ki = 30 pM) . The hydroxyl analog is a critical tool for dissecting the contribution of halogen bonding to kinase inhibition.

Kinase Inhibition Structure-Activity Relationship (SAR) BCR-ABL

Optimal Use Cases for 2'-Deschloro-2'-hydroxy Dasatinib in Research and Industrial Workflows


Pharmaceutical Impurity Profiling and ANDA Submission Support

This certified reference standard is essential for identifying and quantifying 2'-Deschloro-2'-hydroxy Dasatinib (Dasatinib Impurity 13) in drug substance and product batches. Its use ensures compliance with ICH guidelines and supports analytical method validation (AMV), quality control (QC), and stability studies for Abbreviated New Drug Applications (ANDA) [1].

Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Optimization

Researchers investigating the role of the 2'-position halogen in dasatinib's binding to BCR-ABL, Src family kinases, or other targets should use this hydroxyl analog to probe hydrogen bonding versus halogen bonding contributions. The compound's distinct LogP (2.82560) also makes it suitable for studying lipophilicity-driven changes in cellular permeability [1].

Method Development for HPLC and LC-MS Analysis of Dasatinib and Related Substances

Due to its unique retention time and mass spectrometric profile (MW 469.56), 2'-Deschloro-2'-hydroxy Dasatinib serves as a critical system suitability standard or impurity marker in the development of stability-indicating HPLC methods for dasatinib formulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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